N-[6-Amino-1-(2-hydroxypropyl)-3-methyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl]acetamide
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Overview
Description
N-[6-Amino-1-(2-hydroxypropyl)-3-methyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl]acetamide is a heterocyclic compound that belongs to the class of pyrimidines. Pyrimidines are essential components in various biological processes and are widely studied for their potential applications in medicinal chemistry, biology, and industry. This compound is characterized by its unique structure, which includes an amino group, a hydroxypropyl group, and a dioxo-tetrahydropyrimidinyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[6-Amino-1-(2-hydroxypropyl)-3-methyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl]acetamide typically involves multi-step organic reactions. One common method involves the reaction of 3-methyluracil with 2-bromo-1-propanol in the presence of a base to form the hydroxypropyl derivative. This intermediate is then reacted with acetic anhydride to introduce the acetamide group. The reaction conditions often require controlled temperatures and the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[6-Amino-1-(2-hydroxypropyl)-3-methyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl]acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.
Reduction: The dioxo groups can be reduced to hydroxyl groups under specific conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and may require catalysts to enhance the reaction rates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropyl group can yield a ketone derivative, while reduction of the dioxo groups can produce a dihydroxy derivative.
Scientific Research Applications
N-[6-Amino-1-(2-hydroxypropyl)-3-methyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl]acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential role in biological processes, including enzyme inhibition and receptor binding.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of N-[6-Amino-1-(2-hydroxypropyl)-3-methyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl]acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. Additionally, it can interact with receptors to modulate signal transduction pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Amino-1-propanol: A similar compound with a hydroxypropyl group but lacking the pyrimidinyl moiety.
N-[(2R)-3-[[3-Fluoro-4-(4-morpholinyl)phenyl]amino]-2-hydroxypropyl]acetamide: Another compound with a hydroxypropyl group and an acetamide group but with different substituents on the aromatic ring.
Uniqueness
N-[6-Amino-1-(2-hydroxypropyl)-3-methyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl]acetamide is unique due to its specific combination of functional groups and its pyrimidinyl core. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C10H15N4O4+ |
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Molecular Weight |
255.25 g/mol |
IUPAC Name |
N-[6-amino-1-(2-hydroxypropyl)-3-methyl-2,4-dioxopyrimidin-1-ium-5-ylidene]acetamide |
InChI |
InChI=1S/C10H14N4O4/c1-5(15)4-14-8(11)7(12-6(2)16)9(17)13(3)10(14)18/h5,11,15H,4H2,1-3H3/p+1 |
InChI Key |
GHCIRCLVMKCAMC-UHFFFAOYSA-O |
Canonical SMILES |
CC(C[N+]1=C(C(=NC(=O)C)C(=O)N(C1=O)C)N)O |
Origin of Product |
United States |
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